molecular formula C18H15ClN4O2 B11664409 3-(4-chlorophenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-chlorophenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11664409
M. Wt: 354.8 g/mol
InChI Key: OHWZSTRWPKOKPS-RGVLZGJSSA-N
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Description

3-(4-chlorophenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorophenyl group, and a methoxyphenyl group. It is often studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 3-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

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Properties

Molecular Formula

C18H15ClN4O2

Molecular Weight

354.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15ClN4O2/c1-25-15-4-2-3-12(9-15)11-20-23-18(24)17-10-16(21-22-17)13-5-7-14(19)8-6-13/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+

InChI Key

OHWZSTRWPKOKPS-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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